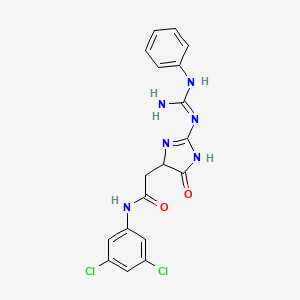
C18H16Cl2N6O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C18H16Cl2N6O2 is a complex organic molecule This compound is characterized by its unique structure, which includes two chlorine atoms, six nitrogen atoms, and two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C18H16Cl2N6O2 typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Nitration: Introduction of nitro groups into an aromatic ring.
Reduction: Conversion of nitro groups to amines.
Chlorination: Introduction of chlorine atoms into the molecule.
Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. Techniques such as refluxing , distillation , and crystallization are commonly used to isolate and purify the compound.
化学反応の分析
Types of Reactions
C18H16Cl2N6O2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while substitution reactions may produce amines or ethers .
科学的研究の応用
C18H16Cl2N6O2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of C18H16Cl2N6O2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
C18H16Cl2N6O2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H16Cl2N6O: A compound with a similar structure but one less oxygen atom.
C18H16ClN6O2: A compound with one less chlorine atom.
C18H16N6O2: A compound without chlorine atoms.
The presence of chlorine atoms in This compound may impart unique chemical reactivity and biological activity, distinguishing it from these similar compounds.
特性
分子式 |
C18H16Cl2N6O2 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
2-[2-[(E)-[amino(anilino)methylidene]amino]-5-oxo-1,4-dihydroimidazol-4-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H16Cl2N6O2/c19-10-6-11(20)8-13(7-10)22-15(27)9-14-16(28)25-18(24-14)26-17(21)23-12-4-2-1-3-5-12/h1-8,14H,9H2,(H,22,27)(H4,21,23,24,25,26,28) |
InChIキー |
VSHKHOVJOLPZIU-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/C(=N/C2=NC(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)/N |
正規SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)

![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
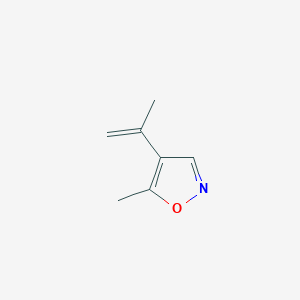


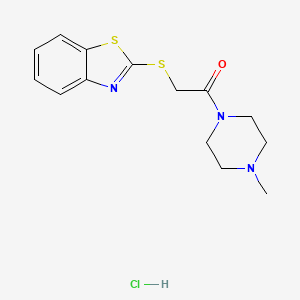
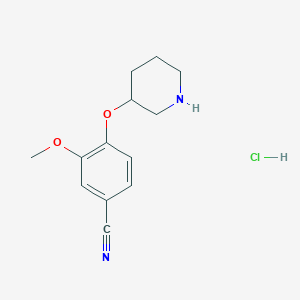
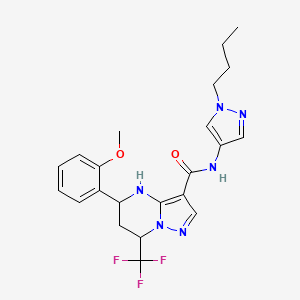
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)


![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
